
3-(Methoxymethoxy)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethoxy)butanal is an organic compound with the molecular formula C6H12O3 It is an aldehyde with a methoxymethoxy group attached to the third carbon of the butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)butanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutanal with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the methoxymethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethoxy)butanoic acid.
Reduction: 3-(Methoxymethoxy)butanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Methoxymethoxy)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Methoxymethoxy)butanol: Similar structure but with an alcohol group instead of an aldehyde.
3-Methoxybutanal: Lacks the methoxymethoxy group, making it less complex.
Uniqueness
3-(Methoxymethoxy)butanal is unique due to the presence of both an aldehyde group and a methoxymethoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
114462-19-0 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-(methoxymethoxy)butanal |
InChI |
InChI=1S/C6H12O3/c1-6(3-4-7)9-5-8-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
QMLOPHHMLMSUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


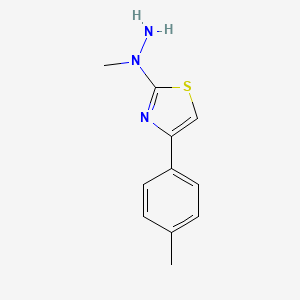
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
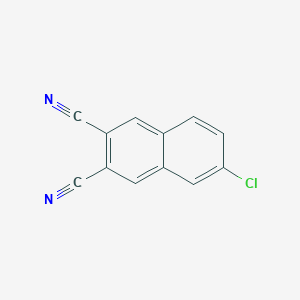
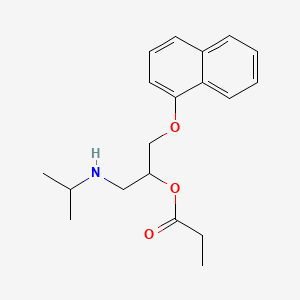

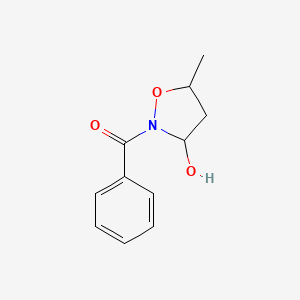


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

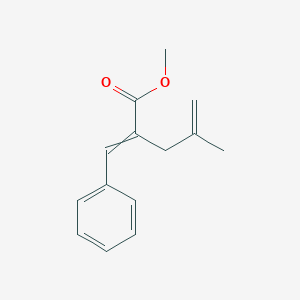
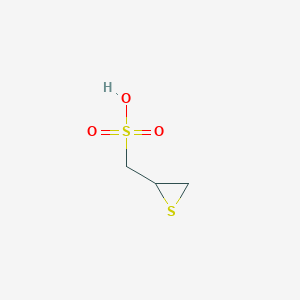

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
